molecular formula C15H13Br B8240585 1-bromo-9,9-dimethyl-9H-fluorene

1-bromo-9,9-dimethyl-9H-fluorene

Cat. No.: B8240585
M. Wt: 273.17 g/mol
InChI Key: KMZUUSFWPQLMQE-UHFFFAOYSA-N
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Description

1-Bromo-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H13Br. It is a derivative of fluorene, characterized by the presence of a bromine atom at the 1-position and two methyl groups at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-9,9-dimethyl-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of 9,9-dimethylfluorene using bromine or brominating agents such as N-bromosuccinimide (NBS) under specific reaction conditions . For instance, the reaction can be carried out in an inert atmosphere using toluene as a solvent at elevated temperatures (100-110°C) for about 12 hours .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include organometallic compounds like palladium catalysts and boronic acids.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling reactions, the major products are biaryl compounds .

Mechanism of Action

The mechanism by which 1-bromo-9,9-dimethyl-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atom at the 1-position is highly reactive, making the compound a valuable intermediate in organic synthesis. The presence of the methyl groups at the 9-position enhances the compound’s stability and reactivity by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-9,9-dimethyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers. The position of the bromine atom significantly influences the compound’s chemical behavior and its suitability for various applications .

Biological Activity

1-Bromo-9,9-dimethyl-9H-fluorene is a compound of interest in various fields of research, particularly in organic chemistry and biological sciences. Its unique structure allows it to interact with biological systems in significant ways, making it a subject of extensive study.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₃Br
  • Molecular Weight : 273.17 g/mol
  • CAS Number : 942615-32-9

The compound features a bromine atom attached to a dimethyl-substituted fluorene backbone, which influences its reactivity and biological interactions.

This compound's biological activity can be attributed to its ability to interact with various biomolecules. The bromine atom serves as a potential electrophile, allowing for nucleophilic attack by biological substrates. This interaction can lead to enzyme inhibition or modulation of receptor activity, impacting cellular pathways.

Potential Biological Targets:

  • Enzymes : It may inhibit specific enzymes, affecting metabolic pathways.
  • Receptors : The compound could modulate receptor activity, influencing signal transduction.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems.

Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of fluorene derivatives on cancer cell lines. For instance, certain derivatives have shown promising results in inducing apoptosis in resistant cancer cells, suggesting that this compound might also possess anticancer activity.

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    • A study demonstrated that fluorene derivatives could induce apoptosis in various cancer cell lines through caspase activation. The presence of the bromine atom may enhance these effects by increasing the compound's lipophilicity and cellular uptake.
  • Antioxidant Activity :
    • Another investigation into related compounds showed significant antioxidant activity, which could be beneficial in preventing cellular damage from free radicals.

Data Summary

PropertyValue
Chemical FormulaC₁₅H₁₃Br
Molecular Weight273.17 g/mol
CAS Number942615-32-9
Antioxidant ActivityPresent
CytotoxicityInduces apoptosis in cancer cells

Properties

IUPAC Name

1-bromo-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZUUSFWPQLMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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